N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O6S/c1-24-8-6-17-14(20)15(21)18-10-13-19(7-9-25-13)26(22,23)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQLAYKABQQQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzenesulfonyl group, leading to the formation of corresponding amines or alcohols.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has shown promise in the development of new therapeutic agents. Its structural characteristics suggest potential uses in:
- Anticancer Therapy : Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation and induce apoptosis through the modulation of apoptotic pathways. For example, compounds with oxazolidin structures have been reported to affect cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
Enzyme Inhibition Studies
The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. Research has shown that sulfonamide derivatives can inhibit various enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated .
Biological Pathway Probes
Due to its ability to interact with specific molecular targets, this compound can be utilized as a probe in biological studies to elucidate signaling pathways and cellular mechanisms. This application is critical for understanding disease processes and developing targeted therapies .
Anticancer Activity
A study investigating the anticancer properties of oxazolidin derivatives found that they could effectively reduce cell viability in multiple cancer types. The study highlighted the importance of structural modifications in enhancing biological activity. Compounds with similar structures have been documented to exhibit significant anticancer effects by targeting key regulatory pathways involved in tumor growth .
Enzyme Inhibition
Research on related sulfonamide compounds has demonstrated their ability to inhibit enzymes such as carbonic anhydrase and certain kinases. These findings suggest that this compound could also serve as a potent enzyme inhibitor, making it a candidate for further exploration in drug development .
Mechanism of Action
The mechanism of action of N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxazolidin ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity .
Comparison with Similar Compounds
Structural Differences
In contrast, the 4-nitro group in the analog () is more polar and electron-deficient, which may enhance reactivity in nucleophilic environments .
Ethanediamide Side Chain :
Spectroscopic Characterization
- IR Spectroscopy : All compounds exhibit characteristic S=O (~1150–1350 cm⁻¹) and C=O (~1660–1680 cm⁻¹) stretches. The absence of C=S vibrations (~1240–1255 cm⁻¹) distinguishes these compounds from triazole-thione derivatives (e.g., ) .
- NMR : The methoxyethyl group in the target compound would show singlet peaks for methoxy protons (~3.3–3.5 ppm), while nitro groups () cause deshielding in aromatic proton signals .
Research Implications
- Bioactivity : The bromo and nitro substituents may confer distinct antimicrobial or anticancer properties, while the sulfamoyl group () could target carbonic anhydrases.
Biological Activity
N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound integrates a sulfonyl group, an oxazolidinone ring, and an ethanediamide moiety, which contribute to its pharmacological properties. The following sections summarize the biological activity, synthesis, and research findings related to this compound.
- IUPAC Name : this compound
- Molecular Formula : C20H22BrN3O6S
- CAS Number : 868980-97-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can act as an electrophile that forms covalent bonds with nucleophilic sites on proteins, while the oxazolidinone ring can engage in hydrogen bonding with target sites. This dual action enhances its potential as a therapeutic agent.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that oxazolidinones can inhibit bacterial protein synthesis by binding to the ribosomal subunit, making them effective against Gram-positive bacteria.
- Anticancer Activity : Some derivatives of oxazolidinones have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The sulfonyl moiety can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidinone Ring : This is achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
- Introduction of the Sulfonyl Group : The intermediate is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
- Attachment of the Ethanediamide Moiety : The final step involves coupling the sulfonylated oxazolidinone with N-(2-methoxyethyl)ethanediamide using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
